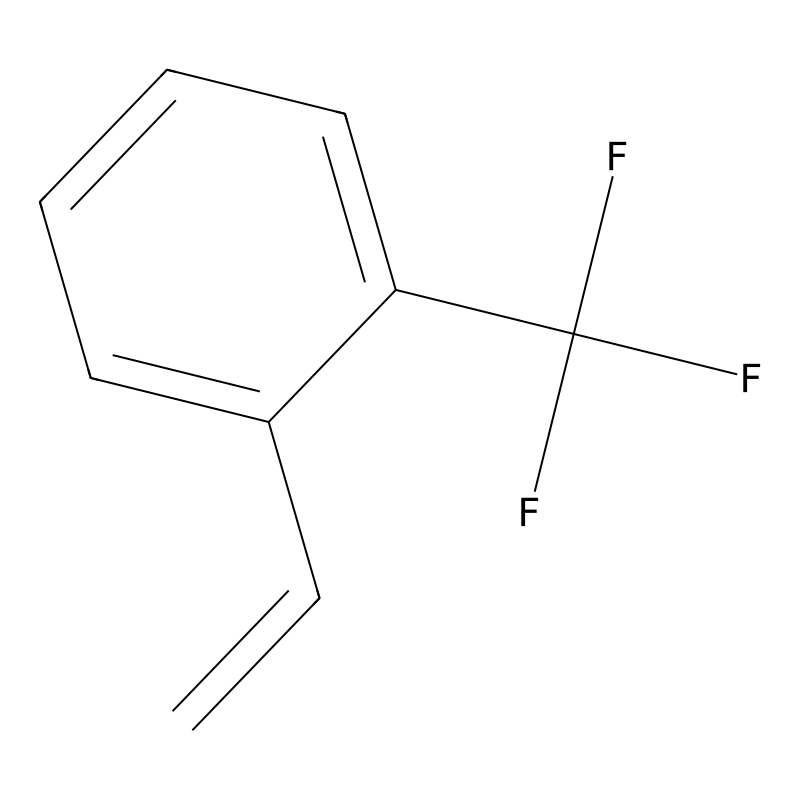2-(Trifluoromethyl)styrene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Polymer Synthesis:
Polymerization initiator
2-TFMS can act as an effective initiator for the polymerization of styrene-based polymers, such as polystyrene []. This property makes it valuable in studying and developing new types of polymers with desired properties.
Comonomer in copolymers
2-TFMS can be combined with other monomers to create copolymers with unique characteristics. The presence of the trifluoromethyl group (CF₃) modifies the physical and chemical properties of the resulting polymer [, ]. This allows researchers to tailor the properties of copolymers for specific applications, such as creating high-performance materials for optical components or engineering plastics.
Organic Synthesis:
Starting material for further functionalization
The presence of the reactive double bond (C=C) in 2-TFMS makes it a versatile starting material for organic synthesis. Researchers can use various reactions to introduce various functional groups onto the molecule, creating new compounds with diverse properties [].
Model compound for studying reaction mechanisms
Due to its well-defined structure and reactivity, 2-TFMS can be used as a model compound in mechanistic studies of various organic reactions. This allows researchers to gain a deeper understanding of how these reactions occur and develop new and efficient synthetic methods [].
2-(Trifluoromethyl)styrene is an aromatic compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a styrene backbone. Its molecular formula is C₉H₇F₃, and it features a vinyl group (C=C) that is conjugated with the aromatic ring, which enhances its reactivity in various
- Act as a monomer for the synthesis of functional polymers due to the presence of the vinyl group.
- Introduce a trifluoromethyl group into other molecules through chemical reactions, potentially altering their properties.
- Electrophilic Aromatic Substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring, facilitating substitution reactions.
- Nucleophilic Addition: The double bond in 2-(trifluoromethyl)styrene can undergo nucleophilic attack, leading to various functionalized products.
- Cycloaddition Reactions: This compound can engage in cycloaddition reactions, forming complex cyclic structures, particularly when reacted with dienophiles or other alkenes under specific conditions .
The biological activity of 2-(trifluoromethyl)styrene and its derivatives has been explored in various studies. Compounds containing trifluoromethyl groups often exhibit enhanced bioactivity due to their lipophilicity and metabolic stability. Research indicates that such compounds may possess antimicrobial properties and potential applications in medicinal chemistry, although specific studies on 2-(trifluoromethyl)styrene's biological effects remain limited .
Various methods have been developed for synthesizing 2-(trifluoromethyl)styrene:
- Trifluoromethylation of Styrene: This method involves introducing the trifluoromethyl group into styrene using reagents such as sodium trifluoromethanesulfinate or other trifluoromethylating agents under controlled conditions .
- Radical Reactions: Radical trifluoromethylation techniques have been employed, utilizing reagents like bromotrifluoromethane to generate the desired product through radical mechanisms .
- Transition Metal-Catalyzed Reactions: Transition metal catalysts can facilitate the formation of 2-(trifluoromethyl)styrene from appropriate precursors, enhancing selectivity and yield .
2-(Trifluoromethyl)styrene finds numerous applications across various fields:
- Organic Synthesis: It serves as a versatile building block for synthesizing complex fluorinated organic compounds.
- Materials Science: The incorporation of trifluoromethyl groups can enhance the thermal and chemical stability of polymers and materials, making them suitable for high-performance applications .
- Pharmaceutical Development: Its derivatives are explored for potential use in drug development due to their unique biological activities and properties.
Interaction studies involving 2-(trifluoromethyl)styrene have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate the mechanisms of reaction and the influence of the trifluoromethyl group on reaction pathways. Notably, research has shown that 2-(trifluoromethyl)styrene can participate in diverse coupling reactions, including arylation and alkylation processes facilitated by transition metals or organocatalysts .
Several compounds share structural similarities with 2-(trifluoromethyl)styrene. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Trifluoromethylbenzene | Aromatic Hydrocarbon | Contains only a trifluoromethyl substituent; lacks vinyl functionality. |
| α-Trifluoromethylstyrene | Vinyl Aromatic Compound | Similar structure but may differ in reactivity due to position of CF₃ group. |
| Fluoroacrylate | Vinyl Ester | Contains fluorine but lacks the trifluoromethyl group; used in polymer applications. |
| Perfluoroalkylated Styrenes | Fully Fluorinated | More stable due to complete fluorination; used in specialized materials. |
The uniqueness of 2-(trifluoromethyl)styrene lies in its combination of a reactive vinyl group with a highly electronegative trifluoromethyl substituent, which significantly alters its chemical behavior compared to similar compounds.
XLogP3
GHS Hazard Statements
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant








